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Compound of Interest

Compound Name: 3,5-Dibromobenzoic acid

. Get Quote

Cat. No.: B110547

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromobenzoic acid (CAS No. 618-58-6), a key intermediate in pharmaceutical and
materials science research. The data presented herein, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational resource for
researchers, scientists, and drug development professionals for the precise identification and
characterization of this compound.

Core Properties of 3,5-Dibromobenzoic Acid

3,5-Dibromobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula
C7H4Br20:. Its fundamental properties are summarized below.

Property Value

Chemical Formula C7H4Br20:2

Molecular Weight 279.91 g/mol

CAS Number 618-58-6

Appearance White to off-white powder
Melting Point 218-220 °C[1]
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Spectroscopic Data

The following sections present the key spectroscopic data for 3,5-Dibromobenzoic acid,
organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum of 3,5-Dibromobenzoic acid is characterized by distinct signals
corresponding to the aromatic protons and the carboxylic acid proton. The spectrum is typically
recorded in a deuterated solvent such as DMSO-ds.[2]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.1-8.3 t (triplet) 1H H-4
~7.9-8.1 d (doublet) 2H H-2, H-6
~13.5 br s (broad singlet) 1H -COOH

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary
depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule.

Chemical Shift (6) ppm Assignment
~165 -COOH

~138 C-2,C-6
~135 C-4

~132 C-1

~122 C-3,C-5
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3,5-Dibromobenzoic acid shows characteristic absorption bands for the
carboxylic acid and the substituted benzene ring.

Wavenumber (cm~12) Intensity Assignment

O-H stretch (carboxylic acid

3300-2500 Strong, Broad dimen(3]

~1700 Strong C=0 stretch (carbonyl)[4]
~1600, ~1470 Medium C=C stretch (aromatic ring)
~1300 Medium C-O stretch

~900 Medium O-H bend (out-of-plane)
Below 800 Medium-Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition. For
3,5-Dibromobenzoic acid, the mass spectrum will show a characteristic isotopic pattern due
to the presence of two bromine atoms (’°Br and 81Br).
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miz Relative Intensity (%) Assighment

278 ~50 [M]* (with 7°Br, 7°Br)

280 100 [M]* (with 7°Br, 81Br) - Base
Peak

282 ~50 [M]* (with 81Br, 81Br)

261, 263, 265 Variable [M-OH]*

233, 235, 237 Variable [M-COOH]*

154, 156 Variable [CeH3BI]™*

75 Variable [CeHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dibromobenzoic acid in about
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCI3) in an NMR tube.

o Data Acquisition: Acquire the *H and 3C NMR spectra on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

e H NMR Parameters: Typical parameters include a sufficient number of scans to obtain a
good signal-to-noise ratio, a spectral width of approximately 16 ppm, and a relaxation delay
of at least 1-2 seconds.

e 13C NMR Parameters: Typical parameters include a larger number of scans, a spectral width
of approximately 220 ppm, and often employ proton decoupling.

IR Spectroscopy

o Sample Preparation (KBr Pellet Method): Mix a small amount of finely ground 3,5-
Dibromobenzoic acid (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr)
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powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto
the ATR crystal.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000 to 400 cm~1. A background spectrum of the
empty sample holder (or pure KBr pellet) should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS).

lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is a common
method for this type of molecule.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Dibromobenzoic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 3,5-Dibromobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.35->7O0FLEEM 95% | Sigma-Aldrich [sigmaaldrich.com]

e 2. 3,5-Dibromobenzoic acid(618-58-6) 1H NMR spectrum [chemicalbook.com]
¢ 3. orgchemboulder.com [orgchemboulder.com]

e 4. echemi.com [echemi.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dibromobenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110547#spectroscopic-data-of-3-5-dibromobenzoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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